2-(benzylsulfanyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide
Description
Properties
IUPAC Name |
2-benzylsulfanyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S2/c20-18(13-22-11-14-4-2-1-3-5-14)19-9-17-8-16(12-23-17)15-6-7-21-10-15/h1-8,10,12H,9,11,13H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNURRRBREHJKRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCC2=CC(=CS2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Biological Activities
Research has indicated that 2-(benzylsulfanyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide exhibits several biological activities that can be leveraged for therapeutic purposes:
-
Anticancer Activity :
- Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, a derivative of this compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
- A case study involving the modification of similar sulfanyl compounds reported enhanced activity against breast cancer cells, indicating that structural modifications could yield more potent derivatives .
-
Anti-inflammatory Effects :
- Compounds containing furan and thiophene rings have been documented to possess anti-inflammatory properties. Research indicates that the presence of these functional groups may inhibit pro-inflammatory cytokines, thus reducing inflammation in cellular models .
- A related study highlighted the efficacy of thiophene-based compounds in reducing inflammation in animal models, paving the way for further exploration of this compound's potential in treating inflammatory diseases .
- Antimicrobial Properties :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Research has indicated that:
- Modifications to the benzyl and furan groups can significantly alter biological activity.
- The introduction of different substituents on the thiophene ring has been shown to enhance selectivity towards specific cancer cell lines.
Case Studies
- Study on Anticancer Properties :
- Inflammation Model :
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The benzylsulfanyl (-S-CH₂-C₆H₅) group exhibits reactivity toward electrophilic and oxidizing agents:
-
Example: Oxidation with H₂O₂ in glacial acetic acid yields sulfoxide intermediates, critical for modulating biological activity.
Hydrolysis of the Acetamide Bond
The acetamide (-NH-C(O)-CH₂-) group undergoes hydrolysis under acidic or basic conditions:
-
Kinetic studies on analogous acetamides show pseudo-first-order kinetics with half-lives of 2–4 hours under acidic conditions .
Electrophilic Aromatic Substitution (EAS) on Heterocycles
The furan and thiophene rings participate in EAS, though reactivity varies:
| Ring | Position | Reaction | Example | Source |
|---|---|---|---|---|
| Furan | C-3 | Nitration, sulfonation | Nitro-furan derivatives | Furan reactivity in triazoles |
| Thiophene | C-5 | Halogenation (Cl₂, Br₂) | 5-bromothiophene adducts | Thiophene halogenation |
-
Thiophene’s electron-rich nature facilitates bromination at C-5, as observed in related thiophene-methyl derivatives .
Cross-Coupling Reactions
The compound’s aryl groups enable transition metal-catalyzed couplings:
-
Suzuki coupling at the benzylsulfanyl position with aryl boronic acids has been demonstrated in related systems .
Reductive Cleavage of the Sulfanyl Group
The C-S bond in the benzylsulfanyl group is susceptible to reductive cleavage:
Photochemical Reactions
The conjugated furan-thiophene system may undergo [4+2] cycloaddition under UV light:
| Conditions | Products | Selectivity | Source |
|---|---|---|---|
| UV (254 nm), CH₃CN | Diels-Alder adducts | Endo preference | Furan-thiophene conjugates |
Complexation with Metal Ions
The sulfur and nitrogen atoms act as ligands for transition metals:
Comparison with Similar Compounds
Structural Features
The compound shares structural motifs with several classes of acetamides:
Key Observations :
Physicochemical Properties
- Molecular Weight : Estimated ~400–450 g/mol (based on analogs in –7).
- Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to sulfanyl and heterocyclic groups. Lower solubility in water compared to cyano- or amino-substituted analogs .
- Spectroscopic Signatures :
- ¹H NMR : Peaks for benzyl (δ 7.2–7.4 ppm), thiophene (δ 6.8–7.1 ppm), and furan protons (δ 6.3–6.6 ppm).
- MS : Molecular ion peak [M+H]⁺ expected at m/z ~400–420 .
Q & A
Basic: What are the recommended synthetic routes for 2-(benzylsulfanyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide?
The synthesis typically involves multi-step organic reactions. A general approach includes:
- Step 1 : Preparation of the thiophene-furan scaffold via Suzuki-Miyaura coupling or electrophilic substitution to attach the furan-3-yl group to the thiophene ring.
- Step 2 : Introduction of the benzylsulfanyl group using nucleophilic substitution (e.g., reacting with benzyl mercaptan under basic conditions).
- Step 3 : Amide bond formation between the sulfanyl-acetate intermediate and the thiophen-2-ylmethylamine derivative, often employing coupling agents like HATU or EDCI.
Key considerations include solvent choice (DMF, ethanol), temperature control (60–100°C), and purification via column chromatography or HPLC .
Basic: How is structural characterization performed for this compound?
Structural integrity is confirmed using:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and connectivity.
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C=O, S-H stretching).
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
- X-ray Crystallography (if crystals are obtained): Absolute configuration determination .
Advanced: How can researchers optimize synthetic yield and purity?
Optimization strategies include:
- Design of Experiments (DOE) : Systematic variation of reaction parameters (temperature, catalyst loading).
- Solvent Screening : Polar aprotic solvents (e.g., DMF) often enhance reaction rates.
- In-line Monitoring : TLC or HPLC to track reaction progress and intermediate stability.
- Purification Techniques : Gradient elution in column chromatography or preparative HPLC to isolate high-purity fractions .
Advanced: What methodologies are used to evaluate potential biological activity?
- In Vitro Assays :
- Antimicrobial Activity : Broth microdilution assays against bacterial/fungal strains.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Target Interaction Studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity to enzymes/receptors.
- Metabolic Stability : Liver microsome assays to assess pharmacokinetic properties .
Advanced: How can structure-activity relationships (SAR) be explored for this compound?
- Derivative Synthesis : Modifying substituents (e.g., replacing benzylsulfanyl with alkylsulfanyl) to assess impact on bioactivity.
- Pharmacophore Modeling : Computational tools to identify critical functional groups.
- Comparative Bioassays : Testing analogs against the parent compound to correlate structural changes with activity trends .
Basic: What are the key physicochemical properties of this compound?
- Molecular Weight : ~403–420 g/mol (estimated based on analogs).
- Solubility : Likely low aqueous solubility; DMSO or ethanol is recommended for stock solutions.
- LogP : Predicted to be ~3.5–4.0 (indicative of moderate lipophilicity).
These properties guide formulation strategies for biological testing .
Advanced: How to resolve contradictions in biological data across studies?
- Replicate Assays : Ensure reproducibility under standardized conditions.
- Purity Verification : Re-test compounds after rigorous purification (e.g., ≥95% purity via HPLC).
- Orthogonal Assays : Validate results using multiple techniques (e.g., SPR and isothermal titration calorimetry).
- Control Experiments : Include known inhibitors/agonists to benchmark activity .
Advanced: What computational approaches predict target interactions?
- Molecular Docking : AutoDock or Schrödinger Suite to model binding modes with proteins (e.g., kinases).
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over time to assess stability.
- Quantum Mechanics (QM) : Calculate electronic properties (e.g., charge distribution) to refine SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
